molecular formula C17H13ClF3N3O2 B2686289 3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 478248-97-4

3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2686289
CAS No.: 478248-97-4
M. Wt: 383.76
InChI Key: OBCBASGEPUIXQU-NUGSKGIGSA-N
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Description

3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H13ClF3N3O2 and its molecular weight is 383.76. The purity is usually 95%.
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Biological Activity

3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine, a compound with a complex structure, has garnered interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has a molecular weight of 383.76 g/mol. Its structure features a pyridine ring substituted with trifluoromethyl and a hydrazine moiety linked to a benzofuran derivative. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines. A review highlighted that benzo[b]furan derivatives possess antitumor properties, with structural modifications enhancing their antiproliferative activity .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
BNC105MCF-710
Compound XHCT11615
Compound YA54912

Antibacterial Activity

The compound's structural components suggest it may also exhibit antibacterial properties. Studies on similar compounds have demonstrated effective antibacterial action against Gram-positive and Gram-negative bacteria. For example, certain benzofuran derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antibacterial Efficacy

Compound NameBacteria TestedMIC (µM)Reference
Compound AS. aureus20
Compound BE. coli40

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydrazine moiety is known for its role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Furthermore, the trifluoromethyl group may enhance lipophilicity, improving cellular uptake.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of benzofuran derivatives on MCF-7 breast cancer cells. The results indicated that compounds with methoxy substitutions at specific positions exhibited enhanced cytotoxicity compared to unsubstituted analogs, suggesting that similar modifications in the target compound could yield improved anticancer properties .
  • Case Study on Antibacterial Properties : Another investigation focused on synthesizing various benzofuran derivatives and testing their antibacterial efficacy against MRSA strains. The study found that compounds with electron-donating groups significantly increased antibacterial activity, highlighting the importance of structural optimization in enhancing bioactivity .

Properties

IUPAC Name

3-chloro-N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2/c1-9(14-6-10-4-3-5-13(25-2)15(10)26-14)23-24-16-12(18)7-11(8-22-16)17(19,20)21/h3-8H,1-2H3,(H,22,24)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBASGEPUIXQU-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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